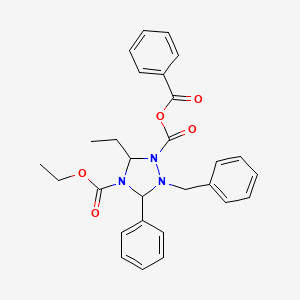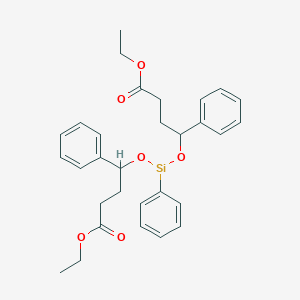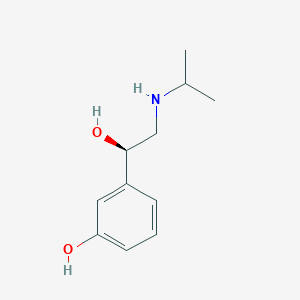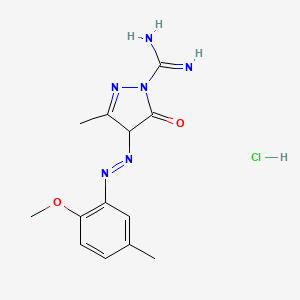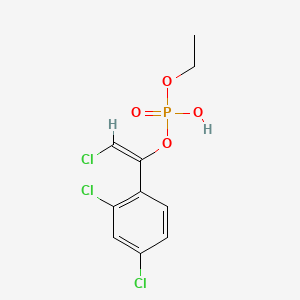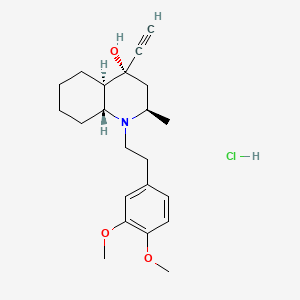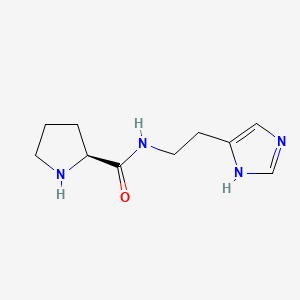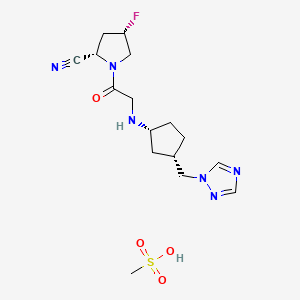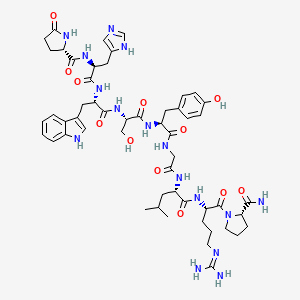
Iejimalide C free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iejimalide C free acid is a 24-membered macrolide compound isolated from the tunicate Eudistoma cf. rigida. It exhibits potent cytotoxicity in vitro and antitumor activity in vivo. The molecular formula of this compound is C40H58N2O10S, and it has a molecular weight of 758.961 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of Iejimalide C involves several key steps, including palladium-mediated alkylation, ring-closing metathesis (RCM), and peptide coupling. The synthesis begins with the preparation of various fragments using traditional organic synthesis methods. These fragments are then assembled using peptide coupling, Suzuki coupling, esterification, and RCM to form the macrocycle .
Industrial Production Methods: Industrial production methods for Iejimalide C free acid are not well-documented, likely due to the complexity of its synthesis and the challenges associated with large-scale production. The synthesis of such complex macrolides typically requires specialized equipment and conditions, making industrial production a challenging endeavor.
Analyse Des Réactions Chimiques
Types of Reactions: Iejimalide C free acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, diethyl zinc, and Grubbs II catalyst for RCM. Reaction conditions often involve specific temperatures, solvents, and protective groups to ensure the desired transformations occur without decomposing the macrocycle .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
Iejimalide C free acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of vacuolar-type H±ATPases (V-ATPases), which are essential for maintaining intracellular pH and are attractive therapeutic targets for cancer treatment . This compound induces actin disorganization in cells, making it a valuable tool for studying cytoskeletal dynamics and cellular processes .
Mécanisme D'action
The primary mechanism of action of Iejimalide C free acid involves the inhibition of V-ATPases. By binding to a site similar to the bafilomycin-binding site, this compound disrupts the function of these proton pumps, leading to the disappearance of acidic organelles and actin reorganization in cells . This disruption of pH homeostasis is likely responsible for its cytotoxic and antitumor effects.
Comparaison Avec Des Composés Similaires
Iejimalide C free acid is part of a family of macrolides known as Iejimalides, which include Iejimalides A, B, and D. These compounds share similar structures and biological activities but differ in their specific functional groups and potency. Iejimalide C and D, which are sulfonylated derivatives of Iejimalide A and B, respectively, exhibit more potent antitumor activity . Other similar compounds include bafilomycin and concanamycin, which also inhibit V-ATPases but differ in their chemical structures and binding sites .
Conclusion
This compound is a complex macrolide with significant potential in scientific research and therapeutic applications. Its potent inhibition of V-ATPases and ability to induce actin disorganization make it a valuable tool for studying cellular processes and developing anticancer therapies. Despite the challenges associated with its synthesis and industrial production, this compound remains a compound of great interest in the fields of chemistry, biology, and medicine.
Propriétés
Numéro CAS |
708203-73-0 |
|---|---|
Formule moléculaire |
C40H58N2O10S |
Poids moléculaire |
759.0 g/mol |
Nom IUPAC |
[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21-tetramethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H58N2O10S/c1-29-13-11-17-35(49-7)16-10-9-15-33(5)39(52-38(44)24-22-30(2)19-20-31(3)25-36(50-8)18-12-14-29)34(6)23-21-32(4)26-41-40(45)37(42-28-43)27-51-53(46,47)48/h9-10,12-16,19-25,28,30,33,35-37,39H,11,17-18,26-27H2,1-8H3,(H,41,45)(H,42,43)(H,46,47,48)/b14-12+,15-9+,16-10+,20-19+,24-22+,29-13-,31-25+,32-21+,34-23+/t30-,33+,35-,36+,37+,39+/m1/s1 |
Clé InChI |
AFBHYGZBQNWUPX-MDFWTKNVSA-N |
SMILES isomérique |
C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C1)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |
SMILES canonique |
CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


